Cas no 2171904-65-5 (benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate)

Benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate is a specialized organic compound featuring both a chlorosulfonyl group and a carbamate moiety, making it a versatile intermediate in synthetic chemistry. The chlorosulfonyl group enhances reactivity, facilitating sulfonamide or sulfonate formation, while the carbamate functionality provides stability and selective deprotection opportunities. Its branched alkyl chain contributes to steric effects, influencing selectivity in reactions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled functionalization is critical. Its well-defined structure ensures consistent performance in multi-step synthetic routes, offering chemists a reliable building block for complex molecule construction. Proper handling is advised due to the reactive chlorosulfonyl group.
benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate structure
2171904-65-5 structure
商品名:benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate
CAS番号:2171904-65-5
MF:C16H24ClNO4S
メガワット:361.884062767029
CID:6223474
PubChem ID:165744913

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate
    • EN300-1440608
    • 2171904-65-5
    • benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
    • インチ: 1S/C16H24ClNO4S/c1-13(2)10-15(8-9-23(17,20)21)11-18-16(19)22-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,18,19)
    • InChIKey: NYIWMRIVDSNTAL-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCC(CNC(=O)OCC1C=CC=CC=1)CC(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 361.1114571g/mol
  • どういたいしつりょう: 361.1114571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 10
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1440608-50mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
50mg
$1560.0 2023-09-29
Enamine
EN300-1440608-500mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
500mg
$1783.0 2023-09-29
Enamine
EN300-1440608-1000mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
1000mg
$1857.0 2023-09-29
Enamine
EN300-1440608-0.05g
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
0.05g
$1560.0 2023-06-06
Enamine
EN300-1440608-100mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
100mg
$1635.0 2023-09-29
Enamine
EN300-1440608-2.5g
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
2.5g
$3641.0 2023-06-06
Enamine
EN300-1440608-5.0g
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
5g
$5387.0 2023-06-06
Enamine
EN300-1440608-1.0g
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
1g
$1857.0 2023-06-06
Enamine
EN300-1440608-2500mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
2500mg
$3641.0 2023-09-29
Enamine
EN300-1440608-5000mg
benzyl N-[4-(chlorosulfonyl)-2-(2-methylpropyl)butyl]carbamate
2171904-65-5
5000mg
$5387.0 2023-09-29

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate 関連文献

Related Articles

benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamateに関する追加情報

Recent Advances in the Study of Benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate (CAS: 2171904-65-5)

Benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate (CAS: 2171904-65-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and carbamate functional groups, has been explored for its potential applications in drug development, particularly as a building block for protease inhibitors and other therapeutic agents. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its utility in medicinal chemistry.

One of the key areas of investigation has been the compound's role in the synthesis of novel sulfonamide-based inhibitors. Researchers have demonstrated that the chlorosulfonyl group in benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate can be efficiently utilized for the introduction of sulfonamide moieties into target molecules. This reactivity has been leveraged in the development of inhibitors targeting enzymes such as carbonic anhydrases and matrix metalloproteinases, which are implicated in various diseases including cancer and inflammatory disorders.

In a recent study published in the Journal of Medicinal Chemistry, the compound was employed as a key intermediate in the synthesis of a series of potent protease inhibitors. The researchers highlighted its high reactivity and selectivity, which allowed for the efficient construction of complex molecular architectures. The study also reported on the compound's stability under various reaction conditions, making it a versatile tool for synthetic chemists.

Another significant development involves the exploration of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate in the context of prodrug design. The carbamate functionality of the compound has been exploited to create prodrugs that can be activated under specific physiological conditions. This approach has shown promise in improving the bioavailability and targeted delivery of therapeutic agents, particularly in the treatment of central nervous system disorders.

Despite these advancements, challenges remain in the large-scale synthesis and purification of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate. Recent efforts have focused on optimizing synthetic routes to enhance yield and reduce byproduct formation. For instance, a study in Organic Process Research & Development detailed a scalable method for its preparation, emphasizing the importance of controlling reaction parameters such as temperature and solvent choice.

Looking ahead, the potential applications of benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate are expected to expand as researchers continue to explore its chemical and biological properties. Its role in the development of next-generation therapeutics, particularly in the areas of enzyme inhibition and targeted drug delivery, positions it as a compound of enduring interest in the pharmaceutical industry.

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